molecular formula C18H15NO2 B012221 4-methoxy-N-naphthalen-2-ylbenzamide CAS No. 108717-14-2

4-methoxy-N-naphthalen-2-ylbenzamide

Cat. No.: B012221
CAS No.: 108717-14-2
M. Wt: 277.3 g/mol
InChI Key: OFVPMKZSPQQCQY-UHFFFAOYSA-N
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Description

4-Methoxy-N-naphthalen-2-ylbenzamide is a benzamide derivative featuring a methoxy group at the para position of the benzene ring and a naphthalen-2-yl substituent attached via an amide linkage. Its molecular formula is C₁₈H₁₅NO₂, with a molecular weight of 277.32 g/mol (based on analogous structures in and ). The naphthalen-2-yl group introduces steric bulk and aromatic π-system interactions, while the methoxy group enhances electron-donating properties.

Properties

CAS No.

108717-14-2

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

4-methoxy-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C18H15NO2/c1-21-17-10-7-14(8-11-17)18(20)19-16-9-6-13-4-2-3-5-15(13)12-16/h2-12H,1H3,(H,19,20)

InChI Key

OFVPMKZSPQQCQY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2

solubility

0.6 [ug/mL]

Synonyms

4-METHOXY-N-2-NAPHTHALENYL-BENZAMIDE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents (Benzamide Core) Molecular Weight (g/mol) Key Functional Groups Crystallographic Data (if available)
4-Methoxy-N-naphthalen-2-ylbenzamide -OCH₃ (para), -N-naphthalen-2-yl 277.32 Methoxy, naphthylamide Not reported in evidence
4-Methoxy-N-naphthalen-1-ylbenzamide -OCH₃ (para), -N-naphthalen-1-yl 277.32 Methoxy, naphthylamide Not reported
4-Methoxy-N-methylbenzamide -OCH₃ (para), -N-CH₃ 165.19 Methoxy, methylamide Dihedral angle: 10.6° (amide/benzene); N–H⋯O hydrogen bonds
4-Bromo-N-(2-nitrophenyl)benzamide -Br (para), -N-(2-nitrophenyl) 335.15 Bromo, nitroamide Two molecules per asymmetric unit; structural similarity to 4MNB
4-Chloro-N-(2-methoxyphenyl)benzamide -Cl (para), -N-(2-methoxyphenyl) 261.71 Chloro, methoxyamide Single-crystal X-ray data; R-factor = Not specified
4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide -CHO (para), -N-(ether-linked naphthalen-2-yl) 319.40 Formyl, ether-amide Potential bioactivity; used in molecular probes

Key Observations :

  • Steric Effects : The naphthalen-2-yl group in the target compound imposes greater steric hindrance compared to smaller substituents like methyl () or methoxyphenyl (). This may influence solubility and crystallinity .
  • Electronic Effects : The methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups like nitro () or chloro (). Such differences modulate reactivity in condensation or electrophilic substitution reactions .
  • Crystallography : While the target compound lacks reported crystallographic data, analogues like 4-Methoxy-N-methylbenzamide exhibit defined hydrogen-bonding networks (N–H⋯O) and dihedral angles, suggesting similar packing patterns might occur in the naphthalenyl derivative .

Reactivity Trends :

  • The naphthalenyl group in the target compound may reduce reaction rates in nucleophilic acyl substitution due to steric shielding, whereas smaller substituents (e.g., methyl in ) facilitate faster kinetics .

Physicochemical and Functional Properties

  • Solubility : The target compound’s naphthalenyl group likely decreases aqueous solubility compared to methyl or methoxyphenyl analogues.
  • Biological Relevance : Compounds with naphthalenyl groups (e.g., ) are explored for bioactivity, suggesting the target compound could serve as a lead in drug discovery .

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